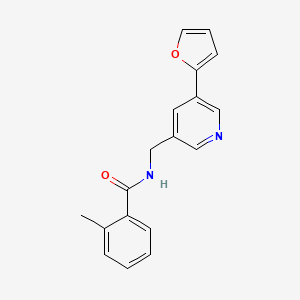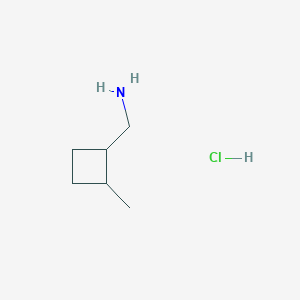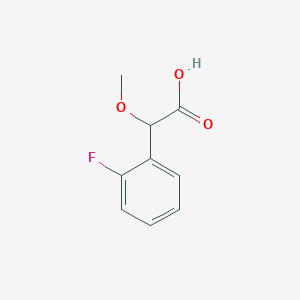methanone CAS No. 339107-32-3](/img/structure/B2494960.png)
[4-(6-Chloro-2-pyridinyl)piperazino](4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a heterocyclic compound that has been explored for its potential in various biological and chemical applications. Its structure comprises a piperazine ring substituted with a fluorophenyl and a chloropyridinyl group, making it a candidate for further pharmacological evaluation and material science applications.
Synthesis Analysis
Synthesis of related heterocyclic compounds involves multi-step reactions, including the preparation of intermediates such as piperidinyl and pyridinyl methanones. These processes often employ techniques like electrophilic substitution, catalytic hydrogenation, and functional group transformations to achieve the desired compound with high purity and yield (Prasad et al., 2018).
Molecular Structure Analysis
Molecular structure characterization is typically performed using spectroscopic methods such as IR, NMR, and LC-MS, complemented by X-ray diffraction studies. These analyses reveal the conformational preferences of the compound's rings and the types of intramolecular interactions stabilizing the structure, such as hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of 4-(6-Chloro-2-pyridinyl)piperazinomethanone with various reagents can lead to a plethora of derivatives, showcasing its versatile chemical properties. These reactions may include nucleophilic substitutions and additions, highlighting the compound's potential as a synthetic intermediate for further chemical exploration.
Applications De Recherche Scientifique
Arylcycloalkylamine Structures in D2-like Receptor Ligands
Arylcycloalkylamines, including phenyl piperidines and piperazines, feature prominently in the development of antipsychotic agents. These compounds, through their arylalkyl substituents, have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors. Research indicates that the composite structure of these molecules, including elements such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contributes significantly to their selectivity and potency at these receptors (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of a wide range of drugs due to its versatile pharmacological applications. Piperazine-based molecules have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The structural modification of the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules. This adaptability underscores the broad potential of piperazine as a building block in drug discovery, suggesting a potential avenue for exploring the applications of "4-(6-Chloro-2-pyridinyl)piperazinomethanone" (Rathi et al., 2016).
Potential in Neuropharmacology
Research into the pharmacophore design of p38α MAP kinase inhibitors has identified the significance of substituents on the piperazine ring for achieving high binding selectivity and potency. This suggests that derivatives of piperazine, such as "4-(6-Chloro-2-pyridinyl)piperazinomethanone," may hold promise in the development of neuroprotective or anti-inflammatory agents by targeting specific kinases involved in proinflammatory cytokine release (Scior et al., 2011).
Propriétés
IUPAC Name |
[4-(6-chloropyridin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-14-2-1-3-15(19-14)20-8-10-21(11-9-20)16(22)12-4-6-13(18)7-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEADZJXIWHDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Chloro-2-pyridinyl)piperazino](4-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)



![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)


